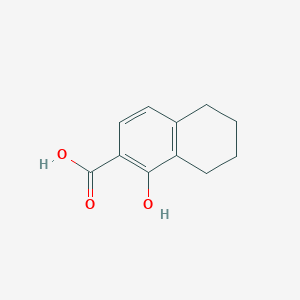

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h5-6,12H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVBCDOAWYJCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a bicyclic organic compound with a tetralin core, featuring both a hydroxyl and a carboxylic acid functional group. This unique combination of a phenolic hydroxyl group and a carboxylic acid attached to a partially saturated aromatic system makes it a molecule of significant interest in medicinal chemistry and drug development. The tetralin framework is a common scaffold in various biologically active compounds. The physical properties of this molecule are paramount for its handling, formulation, and ultimately its pharmacokinetic and pharmacodynamic profile in any potential therapeutic application.

Molecular Structure and Key Physicochemical Parameters

The molecular structure of this compound dictates its physical and chemical behavior. The presence of both a hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl and hydroxyl oxygen) suggests a high potential for intermolecular interactions, which will significantly influence properties like melting point and solubility.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Comments |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Melting Point | 160 - 180 °C | Estimated based on related tetralin carboxylic acids and the presence of strong hydrogen bonding. |

| Boiling Point | > 350 °C (decomposes) | High boiling point expected due to hydrogen bonding and molecular weight. Likely to decompose before boiling at atmospheric pressure. |

| Aqueous Solubility | Sparingly soluble | The carboxylic acid and hydroxyl groups will contribute to water solubility, but the bicyclic hydrocarbon core will limit it. Solubility is expected to be pH-dependent. |

| pKa₁ (Carboxylic Acid) | ~4.0 - 5.0 | Typical range for an aromatic carboxylic acid. |

| pKa₂ (Phenolic Hydroxyl) | ~9.0 - 10.0 | Typical range for a phenol. |

| LogP | 2.0 - 3.0 | Estimated based on the structure, indicating moderate lipophilicity. |

Synthesis and Characterization

A reliable method for the synthesis of this compound is through the hydrolysis of its corresponding methyl ester, methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 54815-88-2)[1].

Experimental Protocol: Synthesis via Ester Hydrolysis

Objective: To synthesize this compound by the hydrolysis of methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Materials:

-

Methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate in a suitable solvent such as methanol or a mixture of THF and water.

-

Saponification: Add an aqueous solution of NaOH or LiOH (typically 2-3 equivalents) to the ester solution.

-

Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the organic solvent under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water.

-

Wash with a non-polar organic solvent like hexane to remove any unreacted starting material or non-polar impurities.

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3. A precipitate of the carboxylic acid should form.

-

-

Isolation:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound.

-

Caption: Workflow for the synthesis of the target carboxylic acid.

Core Physical Properties: Experimental Determination

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Experimental Protocol: Melting Point Determination by Capillary Method

-

Sample Preparation: Finely powder a small amount of the dry crystalline product.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting point is reported as this range.

Sources

A Technical Guide to the Solubility Determination of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a molecule of interest within medicinal chemistry, yet its fundamental physicochemical properties, including solubility, are not widely reported in public literature. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic evaluation of this compound's solubility. It moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale for each experimental step. This document furnishes detailed, field-proven protocols for equilibrium solubility determination via the gold-standard shake-flask method, robust quantification using High-Performance Liquid Chromatography (HPLC), and an exploration of how key physicochemical parameters influence solubility behavior.

Introduction: The Critical Role of Solubility

In drug discovery and development, the characterization of a compound's physicochemical properties is a foundational step. Among these, aqueous solubility is arguably one of the most significant, as it directly impacts the dissolution rate in the gastrointestinal tract and, consequently, the amount of drug available for absorption. Poor aqueous solubility is a primary contributor to low and variable bioavailability, often leading to the failure of promising drug candidates.

This compound possesses structural motifs—a carboxylic acid and a hydroxyl group on a partially saturated naphthalene core—that suggest its solubility will be highly dependent on pH. The carboxylic acid moiety can be deprotonated to form a more soluble carboxylate salt in basic media, while the phenolic hydroxyl group's ionization becomes relevant at higher pH values. Understanding this pH-solubility profile is paramount for designing effective formulation strategies. Due to the absence of readily available experimental data for this specific molecule, this guide provides the theoretical basis and practical workflows required to generate this critical information de novo.

Predicted Physicochemical Properties: A Theoretical Framework

In the absence of experimental data, computational models provide a valuable starting point for understanding a compound's likely behavior. These predictions help in designing experiments and interpreting results.

The key properties influencing the solubility of this compound are its acidity (pKa) and lipophilicity (logP).

-

pKa (Acid Dissociation Constant): The pKa value indicates the pH at which a compound is 50% ionized. For this molecule, two pKa values are relevant: one for the carboxylic acid and one for the phenolic hydroxyl group.

-

The carboxylic acid group is expected to be the more acidic of the two. Aromatic carboxylic acids typically have pKa values in the range of 4-5.[1] Computational methods, such as those employing Density Functional Theory (DFT), can provide more precise predictions.[2][3][4][5]

-

The phenolic hydroxyl group is significantly less acidic, with a pKa typically around 9-10.

-

-

logP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of the neutral form of the molecule. A higher logP indicates lower aqueous solubility. The predicted XLogP3 for the closely related isomer, 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid, is 2.8, suggesting that the neutral form of the target molecule is lipophilic.[6] The addition of a hydroxyl group would be expected to decrease the logP slightly, thereby increasing the intrinsic solubility of the neutral species compared to its non-hydroxylated counterpart.

These predicted values suggest that the compound will exhibit low "intrinsic solubility" (the solubility of the neutral form) in acidic pH but that its solubility will increase significantly as the pH rises above the pKa of the carboxylic acid.

| Property | Predicted Value/Range | Rationale & Significance |

| Molecular Formula | C₁₁H₁₂O₃ | Derived from the chemical name. |

| Molecular Weight | 192.21 g/mol | Calculated from the molecular formula. |

| Carboxylic Acid pKa | ~4.0 - 5.0 | Typical range for aromatic carboxylic acids.[1] Critical for predicting the pH at which solubility begins to increase. |

| Phenolic Hydroxyl pKa | ~9.0 - 10.0 | Typical range for phenols. A second ionization point that will further increase solubility at high pH. |

| logP | ~2.0 - 2.8 | Estimated based on related structures.[6] Indicates the neutral form is lipophilic and will have low intrinsic solubility. |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The saturation shake-flask method is the universally accepted gold-standard for determining equilibrium solubility.[7] Its principle is straightforward: an excess of the solid compound is agitated in a specific solvent system until equilibrium is reached, after which the concentration of the dissolved solute in the supernatant is measured.

Causality Behind the Protocol:

This protocol is designed as a self-validating system. By ensuring an excess of solid material is present throughout the experiment, we guarantee that the resulting solution is truly saturated. The extended equilibration time and temperature control are crucial for achieving a true thermodynamic equilibrium, avoiding the misleading results that can arise from metastable states or supersaturated solutions. Phase separation by filtration or centrifugation is a critical step to ensure that no undissolved solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.

Step-by-Step Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 5, 6, 7.4, and 9). Use buffers that will not form insoluble salts with the test compound. Phosphate and acetate buffers are common choices.

-

Sample Preparation: Add an excess amount of solid this compound to several glass vials. "Excess" means that a visible amount of solid must remain at the end of the experiment. A starting point could be adding 5-10 mg of the compound to 1 mL of buffer.

-

Equilibration: Add 1.0 mL of each prepared buffer to the corresponding vials. Seal the vials tightly.

-

Agitation: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium. For crystalline compounds, 24-48 hours is a standard duration, but it is best to verify this by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation.[7] Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) into a clean analysis vial. This step is critical to remove any undissolved solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as the HPLC-UV protocol described in Section 4.

-

pH Verification: Measure the final pH of the remaining supernatant in each vial to confirm the pH at which the solubility was determined.

Analytical Quantification: A Robust HPLC-UV Method

A reliable and validated analytical method is essential for accurately quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust choice for aromatic compounds.[8][9][10]

Causality Behind the Protocol:

The choice of a C18 column provides a reversed-phase separation mechanism, which is ideal for retaining and separating moderately non-polar compounds like the target molecule from polar buffer components. The mobile phase, a mixture of an organic solvent (acetonitrile) and acidified water, allows for the elution of the compound. The acid (e.g., formic or phosphoric acid) serves to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined peak shape and consistent retention time. The UV detector is set to a wavelength where the aromatic naphthalene ring exhibits strong absorbance, providing high sensitivity. A multi-point calibration curve is crucial for ensuring the accuracy of the quantification across the expected concentration range.

Step-by-Step Protocol:

-

Instrument & Column:

-

HPLC system with a UV/Vis or Diode Array Detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Run in isocratic mode (e.g., 60:40 A:B) or with a simple gradient depending on the required retention time. The exact ratio should be optimized to achieve a retention time of 3-7 minutes.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for optimal absorbance (likely around 230-280 nm), then select a single wavelength for quantification.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Analysis & Calculation:

-

Inject the calibration standards to generate a standard curve by plotting peak area versus concentration. Ensure the correlation coefficient (r²) is >0.999.

-

Inject the filtered samples from the solubility experiment.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the unknown samples. Remember to account for any dilution steps.

-

Data Interpretation and Reporting

The final output of this work should be a pH-solubility profile. This is typically presented as a graph plotting solubility (often on a logarithmic scale, in mg/mL or µg/mL) against the final measured pH of the solution. This profile is a critical piece of data for any drug development program, informing decisions on formulation, potential for oral absorption, and the selection of appropriate salt forms. The data should be presented in a clear tabular format alongside the graphical representation.

Example Data Table:

| Initial Buffer pH | Final Measured pH | Solubility (µg/mL) |

| 2.0 | 2.1 | [Experimental Value] |

| 4.0 | 4.2 | [Experimental Value] |

| 5.0 | 5.1 | [Experimental Value] |

| 6.0 | 6.1 | [Experimental Value] |

| 7.4 | 7.4 | [Experimental Value] |

| 9.0 | 8.9 | [Experimental Value] |

Conclusion

References

- Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

- Anonymous. (n.d.). Carboxylic Acid Unknowns and Titration.

- Scafuri, B., Marabello, D., & Russo, N. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3217.

-

ResearchGate. (2005). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]

-

ResearchGate. (2001). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

- Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26.

- Ghafourian, T., & Barzegar-Jalali, M. (2008). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 112(8), 1709–1716.

- Fukushima, T., & Usui, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 1-13.

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

-

NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed versus predicted pKa values for the set of 40 carboxylic acids... Retrieved from [Link]

- Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(14), 5949–5963.

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

- 1. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 2. art.torvergata.it [art.torvergata.it]

- 3. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 4. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 6. echemi.com [echemi.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. helixchrom.com [helixchrom.com]

- 9. researchgate.net [researchgate.net]

- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the structural elucidation of this molecule using modern spectroscopic techniques.

Introduction: The Structural Significance of a Versatile Scafffold

This compound belongs to the tetralin class of compounds, which are prevalent scaffolds in the development of therapeutic agents. The unique combination of a hydroxylated aromatic ring and a carboxylic acid function on a partially saturated bicyclic system imparts specific chemical properties that are of interest in drug design. Accurate and unambiguous structural confirmation is paramount, and this is achieved through a multi-pronged spectroscopic approach. This guide will detail the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Correlation Points

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure and the different types of atoms and bonds that will give rise to spectroscopic signals.

Caption: Molecular structure and numbering.

I. Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the hydroxyl and carboxylic acid moieties.

Predicted Infrared Absorption Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Phenolic O-H Stretch | ~3300 | Broad, Strong | Broadness due to hydrogen bonding. |

| Carboxylic Acid O-H Stretch | 3300-2500 | Very Broad, Strong | This broad absorption is a hallmark of carboxylic acid dimers formed through hydrogen bonding.[1][2] |

| Aromatic C-H Stretch | 3100-3000 | Medium, Sharp | Peaks corresponding to the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000-2850 | Medium, Sharp | Arising from the C-H bonds of the tetrahydronaphthalene ring system. |

| Carboxylic Acid C=O Stretch | 1710-1680 | Strong, Sharp | The position is lowered due to conjugation with the aromatic ring.[2][3] |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak | Multiple bands are expected in this region, characteristic of the aromatic ring. |

| Carboxylic Acid C-O Stretch | 1320-1210 | Strong | Coupled with O-H in-plane bending.[1][3] |

| Phenolic C-O Stretch | ~1200 | Strong | |

| O-H Bend (out-of-plane) | 950-910 | Broad, Medium | Another characteristic band for carboxylic acid dimers.[1] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Ensure the solid sample of this compound is dry. No further preparation is typically needed for ATR-FTIR.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric CO₂ and H₂O absorptions.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity and chemical environment of every proton and carbon atom.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The choice of a polar aprotic solvent like DMSO-d₆ is crucial as it can solubilize the compound and allows for the observation of exchangeable protons (from -OH and -COOH).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~12.5 | Singlet, Broad | 1H | -COOH | The acidic proton of the carboxylic acid. Its chemical shift is concentration-dependent.[2][4] |

| ~9.5 | Singlet, Broad | 1H | Ar-OH | The phenolic proton. Broad due to exchange. |

| ~7.6 | Singlet | 1H | H-3 | Aromatic proton adjacent to the carboxylic acid group. |

| ~6.8 | Singlet | 1H | H-4 | Aromatic proton adjacent to the hydroxyl group. |

| ~2.8 | Triplet | 2H | H-5 | Aliphatic protons on the carbon adjacent to the aromatic ring. |

| ~2.5 | Triplet | 2H | H-8 | Aliphatic protons on the carbon adjacent to the aromatic ring. |

| ~1.8 | Multiplet | 4H | H-6, H-7 | Overlapping signals from the two central aliphatic methylene groups. |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~170 | -COOH | Carboxyl carbon, typically in the 165-185 ppm range for aromatic acids.[2][4] |

| ~155 | C-1 | Aromatic carbon attached to the hydroxyl group. |

| ~138 | C-4a | Aromatic quaternary carbon. |

| ~130 | C-8a | Aromatic quaternary carbon. |

| ~128 | C-3 | Aromatic CH carbon. |

| ~120 | C-2 | Aromatic carbon attached to the carboxylic acid group. |

| ~115 | C-4 | Aromatic CH carbon. |

| ~29 | C-5 | Aliphatic CH₂ carbon. |

| ~28 | C-8 | Aliphatic CH₂ carbon. |

| ~23 | C-6 | Aliphatic CH₂ carbon. |

| ~22 | C-7 | Aliphatic CH₂ carbon. |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz).

-

Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Integrate the ¹H NMR signals.

-

Caption: Workflow for NMR sample preparation and analysis.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₁H₁₂O₃

-

Exact Mass: 192.0786

-

Molecular Weight: 192.21 g/mol

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI) in negative mode is ideal for this acidic molecule.

-

Expected Ion (Negative Mode): [M-H]⁻

-

Calculated m/z: 191.0714

Fragmentation Pattern (Electron Ionization - EI-MS or Tandem MS): The fragmentation of the molecular ion can provide further structural information. Key expected fragments include:

| m/z | Fragment | Notes |

| 192 | [M]⁺ | Molecular ion peak (in EI-MS). |

| 175 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 147 | [M - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation). |

| 118 | Further fragmentation of the tetralin ring system. |

Experimental Protocol: LC-MS with ESI

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

-

-

Instrumentation (LC-MS):

-

Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

-

A reversed-phase C18 column is suitable for separation.

-

A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or without acid (for negative mode).

-

-

Mass Spectrometer Settings (Negative ESI):

-

Set the ion source to negative polarity.

-

Optimize source parameters such as capillary voltage, cone voltage, and gas flows.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

-

Determine the m/z of the [M-H]⁻ ion and compare it with the calculated exact mass.

-

Conclusion

The spectroscopic characterization of this compound is straightforward using a combination of IR, NMR, and MS. The data presented in this guide, based on established spectroscopic principles and analysis of related structures, provides a robust framework for researchers to confirm the identity and purity of this important chemical entity. Adherence to the outlined protocols will ensure the acquisition of high-quality data, which is the foundation of sound scientific research and development.

References

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Klochkov, V. V., et al. (2019). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 86(3), 466-472. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Weng, C., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology, 57(51), 21677–21686. [Link]

-

van Rensburg, H. D. J., et al. (2020). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. Molecules, 25(19), 4430. [Link]

-

PubChem. 5,6,7,8-Tetrahydro-2-naphthoic acid. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

Sources

Case Study: Crystal Structure of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid

As a Senior Application Scientist, this in-depth technical guide addresses the crystal structure of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. It is important to note that as of the current date, a complete, solved crystal structure for this specific compound has not been deposited in publicly accessible crystallographic databases.

However, a comprehensive understanding of its likely solid-state architecture can be achieved by examining a closely related analogue, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid . The detailed crystallographic analysis of this compound provides a robust framework for predicting the structural behavior of the title compound and for designing experiments to obtain its crystals.

This guide will first provide a thorough analysis of the known crystal structure of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid as a validated case study. Subsequently, it will extrapolate these findings to hypothesize the crystal structure of this compound, with a focus on the influence of the additional hydroxyl group. Finally, a proposed synthetic route and crystallization protocol for the title compound will be detailed.

The crystal structure of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (C₁₁H₁₂O₂) reveals a well-ordered system governed by strong, directional intermolecular forces.[1][2] The molecule's conformation and its packing in the crystal lattice are key to understanding its physicochemical properties.

Molecular Conformation

In the solid state, the cyclohexane ring of the tetrahydronaphthalene core adopts a half-chair conformation.[1][2] This is a common, low-energy conformation for such fused ring systems. The bond lengths and angles within the molecule are within the expected ranges for similar organic compounds.[1]

Crystallographic Data

The crystallographic data for 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.477 (2) Å |

| b | 7.664 (2) Å |

| c | 8.546 (2) Å |

| α | 68.390 (10)° |

| β | 80.666 (12)° |

| γ | 75.977 (10)° |

| Volume | 440.3 (2) ų |

| Z | 2 |

| Temperature | 93 K |

| Radiation | Mo Kα |

Supramolecular Assembly: Hydrogen Bonding and π-π Stacking

The most significant feature of the crystal packing is the formation of centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[1][2] This is a very common and stable motif for carboxylic acids in the solid state.

These dimers are further organized into stacks through π-π interactions between the aromatic rings of adjacent dimers.[1] The centroid-centroid distance between the stacked rings is 3.8310 (13) Å, indicating a significant, stabilizing interaction.[1] Additionally, C—H···O interactions are also observed, further contributing to the overall stability of the crystal lattice.[1]

Caption: Supramolecular assembly in 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.

Experimental Protocol: Crystallization of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid

The following protocol is based on the successful crystallization of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.[1]

Objective: To obtain single crystals suitable for X-ray diffraction analysis.

Materials:

-

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid (commercial sample)[1][3]

-

Methanol (analytical grade)

-

Small, clean glass vial with a loose-fitting cap or parafilm with pinholes

-

Microscope for crystal observation

Methodology:

-

Dissolution: Prepare a saturated solution of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid in methanol at room temperature. This can be achieved by adding the solid to a small volume of methanol in the glass vial and stirring until no more solid dissolves. A slight excess of solid at the bottom is acceptable.

-

Filtration (Optional but Recommended): If any particulate matter is present, filter the saturated solution through a small cotton plug or a syringe filter into a clean vial. This step is crucial to remove potential nucleation sites that could lead to the formation of polycrystalline material.

-

Slow Evaporation: Cover the vial with a loose-fitting cap or seal with parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent. The rate of evaporation is critical; faster evaporation tends to yield smaller or lower quality crystals.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. A drawer or a quiet corner of the lab is often suitable.

-

Monitoring: Periodically check the vial for crystal growth under a microscope. Crystals should start to appear within a few days to a week, depending on the evaporation rate and solubility.

-

Harvesting: Once crystals of a suitable size and quality have formed, carefully remove them from the mother liquor using a pipette or a small spatula. Gently wash the crystals with a small amount of cold methanol to remove any residual dissolved compound and then allow them to air dry.

Hypothesized Crystal Structure of this compound

The introduction of a hydroxyl group at the 1-position of the tetrahydronaphthalene ring is expected to have a profound impact on the crystal packing, primarily through the introduction of an additional hydrogen bond donor and acceptor.

Anticipated Intermolecular Interactions

While the carboxylic acid dimer motif is still possible, the hydroxyl group introduces the potential for a more extended and complex hydrogen-bonding network. The hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (the lone pairs on the oxygen). This could lead to the formation of chains, sheets, or a three-dimensional network.

Several hydrogen bonding scenarios are plausible:

-

Hydroxyl-Carboxyl Hydrogen Bonding: The hydroxyl group of one molecule could form a hydrogen bond with the carbonyl oxygen of the carboxylic acid of an adjacent molecule.

-

Hydroxyl-Hydroxyl Hydrogen Bonding: The hydroxyl groups of adjacent molecules could form hydrogen-bonded chains.

-

Water Bridging: If crystallized from a protic solvent containing water, water molecules could be incorporated into the crystal lattice, acting as bridges between the hydroxyl and/or carboxylic acid groups.

Caption: Proposed synthetic workflow for the title compound.

Proposed Crystallization Protocol

A similar slow evaporation technique as described for the case study would be a primary method to attempt crystallization. A broader range of solvents should be screened to account for the altered polarity due to the hydroxyl group.

Solvent Screening:

-

Polar Protic Solvents: Methanol, Ethanol, Isopropanol

-

Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile

-

Nonpolar Solvents: Toluene, Hexane (as anti-solvents)

A systematic approach using a multi-well crystallization plate to screen various solvent systems and combinations would be an efficient starting point.

Conclusion

While the definitive crystal structure of this compound remains to be determined experimentally, a detailed analysis of the closely related 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid provides a strong foundation for understanding its likely solid-state behavior. The key structural features are anticipated to be a half-chair conformation of the saturated ring and an extensive hydrogen-bonding network. The presence of the additional hydroxyl group is predicted to lead to a more complex and potentially three-dimensional supramolecular assembly compared to the simple dimeric structure of the analogue. The proposed synthetic and crystallization protocols in this guide offer a clear path forward for obtaining single crystals of the title compound, which would be of significant interest to researchers in medicinal chemistry and materials science.

References

Sources

In-Silico Modeling of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico evaluation of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a molecule of interest in medicinal chemistry. Recognizing the tetralin scaffold's prevalence in compounds targeting nuclear receptors, this guide proposes and elaborates on a multi-faceted computational workflow to probe the molecule's potential interaction with the human Retinoic Acid Receptor alpha (RARα), a key therapeutic target. We will detail a systematic approach encompassing molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these methods with a deep understanding of their significance and limitations.

Introduction: The Rationale for In-Silico Investigation

The 5,6,7,8-tetrahydronaphthalene (tetralin) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of activities, including anticancer, antimicrobial, and anti-inflammatory properties. A notable example is Tamibarotene (Retinobenzoic acid), a synthetic retinoid and a potent agonist of the Retinoic Acid Receptor α (RARα), which underscores the potential for tetralin-based molecules to interact with nuclear receptors.

This compound shares structural similarities with known RARα modulators. This structural analogy provides a strong impetus for a focused in-silico investigation to predict its binding affinity and mode of interaction with RARα, as well as to evaluate its drug-like properties. This guide outlines a rigorous computational workflow to generate actionable data for further drug development efforts.

Target Selection and Preparation: Focusing on Human Retinoic Acid Receptor Alpha (RARα)

The selection of a biological target is the foundational step in any drug discovery campaign. Based on the structural alerts within our lead compound, the human Retinoic Acid Receptor alpha (RARα) presents a high-priority target. RARα is a ligand-activated transcription factor that plays a crucial role in cell growth, differentiation, and apoptosis, making it a well-validated target for cancer therapy.

For our in-silico studies, we will utilize the crystal structure of the human RARα ligand-binding domain (LBD). A thorough search of the Protein Data Bank (PDB) reveals several suitable structures. For this guide, we select PDB ID: 5K13 , which represents the RARα LBD in complex with an antagonist.[1] This structure provides a well-defined binding pocket, crucial for accurate docking and subsequent dynamic simulations.

Protein Preparation Protocol

The raw PDB structure requires meticulous preparation to ensure it is suitable for computational modeling. This process involves removing non-essential molecules, adding missing atoms, and assigning correct protonation states.

Step-by-Step Protein Preparation using AutoDockTools:

-

Load the PDB Structure: Import the 5K13 PDB file into AutoDockTools.

-

Remove Water Molecules and Heteroatoms: Delete all water molecules and any co-crystallized ligands or ions that are not pertinent to the binding site of interest.

-

Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds with the ligand.

-

Assign Kollman Charges: Compute and assign Kollman charges to all atoms. These partial charges are essential for calculating electrostatic interactions.

-

Save as PDBQT: The prepared protein structure is then saved in the PDBQT file format, which includes the assigned charges and atom types required by AutoDock Vina.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides valuable insights into the binding energy and the key interactions driving the binding event.

Ligand Preparation

The 3D structure of this compound must be generated and optimized. This can be achieved using chemical drawing software like ChemDraw followed by energy minimization using a force field like MMFF94. The prepared ligand is then saved in a suitable format (e.g., MOL2 or PDB) and converted to the PDBQT format using AutoDockTools, which assigns Gasteiger charges and defines rotatable bonds.

Docking Workflow with AutoDock Vina

AutoDock Vina is a widely used and robust docking program known for its accuracy and speed.[2]

Workflow Diagram:

Caption: Molecular Docking Workflow.

Step-by-Step Docking Protocol:

-

Grid Box Generation: A grid box is defined to encompass the active site of RARα. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. For PDB ID 5K13, the binding site can be identified based on the location of the co-crystallized ligand in the original PDB file.

-

Configuration File: A configuration file (conf.txt) is created to specify the paths to the prepared protein and ligand files, the grid box parameters, and the number of binding modes to generate.

-

Running AutoDock Vina: The docking simulation is initiated from the command line using the Vina executable and the configuration file.

-

Analysis of Results: The output from Vina includes a log file with the binding affinities (in kcal/mol) for the predicted poses and a PDBQT file containing the coordinates of these poses. The pose with the lowest binding energy is typically considered the most favorable. These results are then visualized and analyzed using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Table 1: Exemplary Molecular Docking Results

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Arg278, Ser289, Phe225 |

| 2 | -8.2 | Arg278, Leu309 |

| 3 | -7.9 | Ser289, Ala232 |

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time in a simulated physiological environment.

MD Simulation Workflow with GROMACS

GROMACS is a versatile and high-performance software package for performing MD simulations.[3] The CHARMM36 force field is a robust choice for protein-ligand simulations.

Workflow Diagram:

Caption: Molecular Dynamics Simulation Workflow.

Step-by-Step MD Simulation Protocol:

-

System Preparation: The docked protein-ligand complex from the previous step is placed in a periodic box and solvated with a suitable water model (e.g., TIP3P). Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

-

Energy Minimization: The system undergoes energy minimization to remove any steric clashes or unfavorable geometries.

-

Equilibration: A two-step equilibration process is performed:

-

NVT Equilibration: The system is equilibrated at a constant Number of particles, Volume, and Temperature (NVT) to stabilize the temperature.

-

NPT Equilibration: The system is then equilibrated at a constant Number of particles, Pressure, and Temperature (NPT) to stabilize the pressure and density.[4]

-

-

Production MD: The production simulation is run for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the persistence of hydrogen bonds between the protein and the ligand.

-

QSAR Modeling: Predicting Activity from Structure

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that correlates the chemical features of molecules with their biological activities.[5] By building a predictive model from a dataset of known active and inactive compounds, we can estimate the activity of our novel compound.

QSAR Workflow

Workflow Diagram:

Sources

Unveiling the Therapeutic Potential of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: A Technical Guide to Putative Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel synthetic compound, 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of its structural analogues strongly implicates the Retinoid X Receptor (RXR) as a primary therapeutic target. This document will dissect the rationale behind this assertion, drawing upon the well-established pharmacology of tetralin-based carboxylic acids. Furthermore, we will explore secondary and tertiary potential targets, including serotonin receptors and pathways related to antimicrobial and antioxidant activities, providing a robust framework for future preclinical investigations. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the mechanism of action and therapeutic applications of this promising compound.

Introduction: The Tetralin Scaffold in Medicinal Chemistry

The 5,6,7,8-tetrahydronaphthalene (tetralin) core is a privileged scaffold in drug discovery, forming the backbone of numerous biologically active molecules. Its conformational flexibility and lipophilic nature allow for effective interaction with a variety of biological targets. The addition of a carboxylic acid moiety introduces a critical polar group capable of forming key hydrogen bonds and salt bridge interactions within receptor binding pockets. The specific placement of a hydroxyl group at the C1 position and a carboxylic acid at the C2 position of the tetralin ring in this compound suggests a tailored design for specific receptor engagement.

Primary Putative Target: Retinoid X Receptor (RXR)

The most compelling evidence from structurally related compounds points towards the Retinoid X Receptor (RXR) as the primary therapeutic target for this compound. RXRs are nuclear receptors that play a pivotal role in regulating gene expression involved in cellular differentiation, proliferation, apoptosis, and metabolism. They function as homodimers or as heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).

Rationale for RXR as a Target

The rationale for targeting RXR stems from the extensive research on bexarotene (Targretin®), an FDA-approved drug for cutaneous T-cell lymphoma. Bexarotene, with its 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid structure, features a tetralin core and a carboxylic acid, and is a potent and selective RXR agonist.[1][2] Numerous studies have explored analogues of bexarotene, modifying the tetralin ring and the linker to the acidic group, to develop novel RXR modulators with improved efficacy and side-effect profiles.[3][4][5]

The structural similarity of this compound to the core of these known RXR agonists is the primary indicator of its potential activity at this target. The carboxylic acid is crucial for anchoring the ligand in the RXR binding pocket, while the tetralin scaffold occupies a hydrophobic pocket. The 1-hydroxy group is hypothesized to form an additional hydrogen bond with residues in the ligand-binding domain, potentially enhancing affinity and modulating the agonist/antagonist profile.

RXR Signaling Pathway

The binding of an agonist to RXR induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental Workflow for Target Validation

Validating RXR as the primary target requires a multi-step experimental approach, progressing from in vitro binding and functional assays to cell-based and in vivo models.

Detailed Protocol: RXR Luciferase Reporter Assay

-

Cell Culture: Co-transfect a suitable cell line (e.g., HEK293T) with an RXR expression vector and a reporter plasmid containing a luciferase gene under the control of an RXRE promoter.

-

Compound Treatment: Seed the transfected cells in a 96-well plate and treat with varying concentrations of this compound. Include a known RXR agonist (e.g., bexarotene) as a positive control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours to allow for compound-induced gene expression.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the dose-response curve and calculate the EC50 value.

Secondary Putative Targets

While RXR is the most probable primary target, the tetralin scaffold is also present in compounds active at other receptors.

Serotonin Receptors

Derivatives of 8-hydroxytetralin are known to interact with serotonin (5-HT) receptors, particularly the 5-HT1A subtype.[1][3][6][7][8] For example, 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a potent and selective 5-HT1A receptor agonist. Although the substitution pattern of this compound differs significantly from these aminotetralins, the presence of the hydroxylated tetralin core warrants investigation into its potential activity at serotonin receptors.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

-

Membrane Preparation: Prepare crude membrane fractions from a cell line expressing the human 5-HT1A receptor or from rat brain tissue (e.g., hippocampus).

-

Binding Reaction: Incubate the membranes with a radiolabeled 5-HT1A antagonist (e.g., [3H]WAY-100635) and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound for inhibiting the binding of the radioligand.

Other Potential Biological Activities

Antimicrobial and Antioxidant Effects

Some naphthalene and tetralin derivatives have been reported to possess antimicrobial and antioxidant properties.[9][10][11][12][13] These activities are often attributed to the ability of the aromatic ring system to intercalate into bacterial membranes or to scavenge free radicals. The presence of a phenolic hydroxyl group in this compound could contribute to its antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Compound Incubation: Add varying concentrations of the test compound to the DPPH solution. Include ascorbic acid as a positive control.

-

Spectrophotometric Measurement: Measure the decrease in absorbance at 517 nm over time.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Summary of Potential Therapeutic Targets and Data

| Putative Target | Rationale | Key Experimental Validation |

| Retinoid X Receptor (RXR) | Structural similarity to known RXR agonists (e.g., bexarotene).[1][2] | Luciferase Reporter Assay, TR-FRET Binding Assay, Target Gene Expression Analysis. |

| Serotonin Receptors (e.g., 5-HT1A) | Presence of a hydroxylated tetralin scaffold, a feature in known serotonin receptor ligands.[1][3][6] | Radioligand Binding Assays, Functional Assays (e.g., cAMP accumulation). |

| Antimicrobial Target(s) | General activity reported for some naphthalene derivatives.[9][11] | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. |

| Antioxidant Pathways | Presence of a phenolic hydroxyl group.[9][10][11][12][13] | DPPH Radical Scavenging Assay, Cellular Antioxidant Assays (e.g., DCF-DA). |

Conclusion and Future Directions

This compound is a compound with significant therapeutic potential, with the Retinoid X Receptor being its most probable primary molecular target. This assertion is strongly supported by the extensive literature on structurally related RXR modulators. The hydroxyl group at the C1 position may confer unique binding properties and a distinct pharmacological profile compared to existing rexinoids.

Future research should prioritize the systematic validation of RXR as the primary target using the experimental workflows outlined in this guide. Concurrently, screening against a panel of serotonin receptors is warranted to explore potential off-target effects or polypharmacology. Finally, the evaluation of its antimicrobial and antioxidant activities will provide a more complete understanding of the compound's biological profile. The insights gained from these studies will be crucial for guiding the further development of this compound as a novel therapeutic agent.

References

-

World News of Natural Sciences. (2018, March 30). Synthesis, Antimicrobial and Antioxidant Activities of Some Naphthalene - Containing Hydrazone Derivatives. [Link]

-

Journal of Medicinal Chemistry. (2009, October 8). Modeling, synthesis and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene). [Link]

-

Journal of Medicinal Chemistry. (2016, October 13). Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN). [Link]

-

Journal of Medicinal Chemistry. (2013, November 14). Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5-6-7-8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254). [Link]

-

PubMed Central. (2016, October 13). Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN). [Link]

-

PubMed. (2009, October 8). Modeling, synthesis and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene). [Link]

-

PubMed Central. (2014, October 15). Retinoid X Receptor Antagonists. [Link]

-

Patsnap Synapse. (2025, March 11). What are the new molecules for RXRs agonists?. [Link]

-

ResearchGate. (2018, March 19). Antioxidant, Antimicrobial and Antiproliferative Activities of Synthesized 2,2,5,5-Tetramethyl-9-aryl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione Derivatives. [Link]

-

PubMed. (1988, January 1). Potential antidepressant properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist. [Link]

-

PubMed Central. (2022, December 29). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. [Link]

-

RSC Publishing. (2023, January 1). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

PubMed. (1986, January 1). Effects of the C3-methylated derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) on central 5-hydroxytryptamine receptors. [Link]

-

Semantic Scholar. (1985, January 1). Biochemical evidence for the 5-HT agonist properties of PAT (8-hydroxy-2-(di-n-propylamino)tetralin) in the rat brain.. [Link]

-

ResearchGate. (2025, August 5). Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties. [Link]

-

ResearchGate. (2024, November 1). The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. [Link]

-

PubMed. (2014, January 5). Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties. [Link]

Sources

- 1. Resolved N,N-dialkylated 2-amino-8-hydroxytetralins: stereoselective interactions with 5-HT1A receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modeling, synthesis and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intrinsic activity of enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin and its analogs at 5-hydroxytryptamine1A receptors that are negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential antidepressant properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the C3-methylated derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) on central 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical evidence for the 5-HT agonist properties of PAT (8-hydroxy-2-(di-n-propylamino)tetralin) in the rat brain. | Semantic Scholar [semanticscholar.org]

- 9. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Analogs

Abstract

The 1-hydroxy-5,6,7,8-tetrahydronaphthalene core is a privileged scaffold in medicinal chemistry, most notably represented by the potent and selective serotonin 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). The incorporation of a carboxylic acid moiety at the 2-position introduces a key functional group capable of forming critical interactions with biological targets, thereby modulating the pharmacological profile of these analogs. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its derivatives. We will explore the influence of stereochemistry, the nature of substituents on the aromatic ring and the amino group, and the role of the carboxylic acid group in receptor binding and functional activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics targeting G-protein coupled receptors (GPCRs) and other relevant biological systems.

Introduction: The Significance of the Hydroxylated Tetralin Scaffold

The tetralin (5,6,7,8-tetrahydronaphthalene) framework is a versatile structural motif found in a variety of biologically active compounds. Its conformational flexibility, combined with the presence of an aromatic ring, allows for diverse interactions with protein targets. The introduction of a hydroxyl group on the aromatic ring, as seen in the parent structure of this guide, is a critical determinant of activity for many analogs.

A prime exemplar of the pharmacological importance of this scaffold is 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a widely utilized research tool in neuroscience.[1][2] Developed in the 1980s, 8-OH-DPAT is a potent and selective agonist for the serotonin 5-HT1A receptor, with a pIC50 of 8.19.[1][3] It also exhibits moderate affinity for the 5-HT7 receptor.[1][3] The diverse pharmacological effects of 8-OH-DPAT, including antidepressant, anxiolytic, and analgesic properties, underscore the therapeutic potential of this chemical class.[2]

The addition of a carboxylic acid at the 2-position of the 1-hydroxytetralin core introduces a new dimension to the SAR. Carboxylic acids are known to participate in key binding interactions, such as hydrogen bonding and salt bridge formation, with amino acid residues in receptor binding pockets.[4][5] This functional group can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.

Core Structure-Activity Relationships

The biological activity of this compound analogs is intricately linked to several structural features:

-

Stereochemistry at the 2-position: The carbon bearing the substituent at the 2-position is chiral. For 8-OH-DPAT, the (R)-enantiomer is a full and potent agonist at the 5-HT1A receptor, while the (S)-enantiomer acts as a partial agonist.[6][7] This stereoselectivity highlights the importance of the three-dimensional arrangement of substituents for optimal receptor interaction. It is highly probable that a similar stereochemical preference exists for analogs bearing a carboxylic acid at this position.

-

The Hydroxyl Group: The position and presence of the hydroxyl group on the aromatic ring are crucial. For 8-OH-DPAT, the hydroxyl group is at the 8-position (equivalent to the 1-position in the core structure of this guide). Analogs where the hydroxyl group is moved to other positions, such as 7-OH-DPAT, exhibit significantly lower affinity for the 5-HT1A receptor.[8] This suggests that the hydroxyl group acts as a key hydrogen bond donor or acceptor in the receptor binding site.

-

Substituents on the Amino Group (if present): In the case of aminotetralin derivatives like 8-OH-DPAT, the nature of the N-alkyl substituents significantly impacts activity. The di-n-propyl groups in 8-OH-DPAT are considered optimal for 5-HT1A receptor affinity. Modification of these groups can lead to changes in potency and selectivity.

-

The Carboxylic Acid Moiety: The carboxylic acid at the 2-position is expected to be a primary determinant of binding affinity and functional activity. Its ability to act as a hydrogen bond donor and acceptor, or to exist as a carboxylate anion and form ionic bonds, can anchor the ligand in the binding pocket of a target receptor. The acidity of the carboxylic acid, which can be modulated by other substituents on the tetralin ring, will also play a role.

Synthetic Strategies

The synthesis of this compound analogs can be achieved through various synthetic routes. A general and adaptable approach is outlined below:

General Synthetic Workflow

Caption: General synthetic pathway for this compound analogs.

Experimental Protocol: Synthesis of a Representative Analog

Step 1: Introduction of the Carboxylic Acid Precursor

-

To a solution of a suitable starting material, such as a 1-methoxy-tetralone, in an appropriate solvent (e.g., tetrahydrofuran), add a base like lithium diisopropylamide (LDA) at low temperature (-78 °C).

-

After stirring for 30 minutes, add a carboxylating agent, such as diethyl carbonate or ethyl chloroformate, and allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting β-keto ester by column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the β-keto ester in a mixture of ethanol and water.

-

Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Step 3: Aromatic Hydroxylation/Demethylation

-

For methoxy-substituted precursors, cleave the methyl ether to yield the free hydroxyl group. This can be achieved using reagents such as boron tribromide (BBr3) in a chlorinated solvent like dichloromethane at low temperature.

-

Carefully quench the reaction with methanol and water.

-

Extract the product with an organic solvent and purify by recrystallization or column chromatography to obtain the final this compound analog.

Biological Evaluation: Assays and Methodologies

To elucidate the SAR of this class of compounds, a battery of in vitro and in vivo assays is necessary.

In Vitro Assays

-

Receptor Binding Assays: These assays are crucial for determining the affinity of the analogs for their target receptor(s).

-

Protocol: Radioligand Binding Assay for 5-HT1A Receptor

-

Prepare membrane homogenates from cells expressing the human 5-HT1A receptor.

-

Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate the IC50 value for each compound and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

-

Functional Assays: These assays measure the biological response elicited by the compound, determining whether it is an agonist, antagonist, or inverse agonist.

-

Protocol: cAMP Accumulation Assay

-

Culture cells expressing the target receptor (e.g., a Gi/o-coupled receptor like the 5-HT1A receptor).

-

Treat the cells with forskolin (to stimulate adenylyl cyclase) in the presence of varying concentrations of the test compound.

-

After incubation, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a suitable detection kit (e.g., ELISA-based).

-

Agonists will inhibit forskolin-stimulated cAMP accumulation, while antagonists will block the effect of a known agonist.

-

-

In Vivo Models

Based on the in vitro profile, promising compounds can be advanced to in vivo models to assess their therapeutic potential. For analogs targeting the 5-HT1A receptor, relevant models include:

-

Forced Swim Test (Antidepressant Activity)

-

Elevated Plus Maze (Anxiolytic Activity)

-

Hot Plate Test (Analgesic Activity)

Data Presentation and Interpretation

The data generated from these assays should be systematically organized to facilitate SAR analysis.

Table 1: Representative SAR Data for this compound Analogs

| Compound | R1 | R2 | Stereochemistry | 5-HT1A Ki (nM) | Functional Activity (EC50/IC50, nM) |

| 1a | H | H | Racemic | 150 | Partial Agonist (EC50 = 250) |

| 1b | H | H | (R) | 50 | Full Agonist (EC50 = 80) |

| 1c | H | H | (S) | 300 | Weak Partial Agonist (EC50 > 1000) |

| 2a | CH3 | H | Racemic | 200 | Partial Agonist (EC50 = 350) |

| 3a | H | Cl | Racemic | 120 | Partial Agonist (EC50 = 200) |

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Mechanistic Insights and Signaling Pathways

The interaction of these analogs with their target receptors initiates a cascade of intracellular signaling events. For agonists of the 5-HT1A receptor, binding leads to the activation of Gi/o proteins.

Caption: Signaling cascade initiated by a 5-HT1A receptor agonist.

This activation results in:

-

Inhibition of adenylyl cyclase , leading to a decrease in intracellular cAMP levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , causing membrane hyperpolarization and a reduction in neuronal excitability.

These downstream effects are the basis for the observed pharmacological actions of 5-HT1A receptor agonists.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The insights gained from the SAR of well-characterized analogs like 8-OH-DPAT provide a solid foundation for further optimization. Future research should focus on:

-

Systematic exploration of substituents on both the aromatic and aliphatic rings to enhance potency and selectivity.

-

Chiral synthesis and evaluation of enantiomerically pure compounds to identify the optimal stereochemistry.

-

Investigation of a broader range of biological targets beyond the serotonergic system.

-

Optimization of pharmacokinetic properties to improve drug-like characteristics.

By leveraging the principles outlined in this guide, researchers can rationally design and synthesize novel analogs with improved therapeutic profiles for the treatment of a wide range of disorders.

References

-

8-OH-DPAT. Grokipedia. [Link]

-

New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. National Institutes of Health. [Link]

-

Synthesis of (R,S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetral in (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand. National Institutes of Health. [Link]

-

Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. National Institutes of Health. [Link]

-

8-OH-DPAT. Wikipedia. [Link]

-

Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]

-

Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. National Institutes of Health. [Link]

-

Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. LSU Scholarly Repository. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]